molecular formula C8H5ClFIO2 B8686613 1-(5-Chloro-4-fluoro-2-hydroxy-3-iodophenyl)ethanone

1-(5-Chloro-4-fluoro-2-hydroxy-3-iodophenyl)ethanone

Cat. No.: B8686613
M. Wt: 314.48 g/mol
InChI Key: HRJLBPBABHQLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-4-fluoro-2-hydroxy-3-iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H5ClFIO2 and its molecular weight is 314.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

1-(5-chloro-4-fluoro-2-hydroxy-3-iodophenyl)ethanone

InChI

InChI=1S/C8H5ClFIO2/c1-3(12)4-2-5(9)6(10)7(11)8(4)13/h2,13H,1H3

InChI Key

HRJLBPBABHQLKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)I)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-chloro-4-fluoro-2-hydroxyphenyl)ethanone (23.8 g, 126 mmol) in acetic acid (100 mL) was treated with N-iodosuccinimide (34.1 g, 151 mmol) and stirred at 70° C. for 2 hours. The reaction mixture was concentrated, diluted with EtOAc and quenched with sat. NaHCO3 solution. The organic layer was separated, washed with water, dried over MgSO4 and concentrated under reduced pressure to give the desired product to be used in the next step without further purification.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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